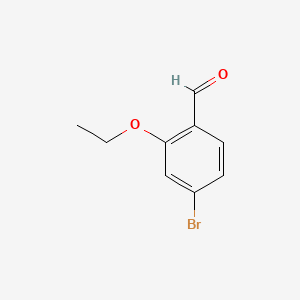

4-Bromo-2-ethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-ethoxybenzaldehyde is a chemical compound with the CAS Number: 1094546-99-2 . It has a molecular weight of 229.07 . The IUPAC name for this compound is 4-bromo-2-ethoxybenzaldehyde . It is a building block used in organic synthesis .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethoxybenzaldehyde is 1S/C9H9BrO2/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-6H,2H2,1H3 . The InChI key is RCLVJRISTAVSBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-2-ethoxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 301.8±27.0 °C and a predicted density of 1.451±0.06 g/cm3 .科学的研究の応用

Synthesis and Chemical Applications

4-Bromo-2-ethoxybenzaldehyde is a versatile compound used extensively in organic synthesis. The compound serves as a precursor for various chemical reactions and transformations. For instance, it has been employed in the synthesis of Methyl 4-Bromo-2-methoxybenzoate through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, showcasing its utility in complex organic synthesis pathways (Chen Bing-he, 2008).

Additionally, the compound has been highlighted for its role in the advancement of bromovinyl aldehyde chemistry, especially under palladium-catalyzed conditions. This signifies its importance in constructing a wide array of compounds with potential biological, medicinal, and material applications (Munmun Ghosh & J. Ray, 2017).

Sensor Development and Material Science

4-Bromo-2-ethoxybenzaldehyde has also found applications in sensor development and material science. A study demonstrates its use in the creation of a multifunctional probe capable of simultaneous monitoring of various ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafish. This probe, crafted by integrating 4-bromo-2-hydroxybenzaldehyde with other compounds, offers an innovative approach to ion detection in biological systems (Gang Zhao et al., 2019).

Vibrational Dynamics and Spectroscopy

The compound's role extends into the study of vibrational dynamics and spectroscopy. Research delving into the vibrational dynamics of 4-ethoxybenzaldehyde has shed light on its behavior in the solid state, further contributing to our understanding of molecular dynamics and interactions in materials (P. Ribeiro-Claro et al., 2021).

Liquid Crystals and Schiff Base Ligands

Moreover, 4-Bromo-2-ethoxybenzaldehyde has been utilized in the synthesis of Schiff base ligands, which are integral to the structural and spectroscopic studies of certain complexes. These complexes, stabilized by various intermolecular interactions, hold significance in fields ranging from material science to molecular chemistry (V. Mirkhani et al., 2010).

Safety and Hazards

4-Bromo-2-ethoxybenzaldehyde has been classified as a GHS07 compound . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

4-Bromo-2-ethoxybenzaldehyde is an organic compound used as a building block in organic synthesis

Mode of Action

It is known that benzaldehyde derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Result of Action

It has been reported that it can be used to synthesize γ-secretase modulator biib042 .

特性

IUPAC Name |

4-bromo-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLVJRISTAVSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718407 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094546-99-2 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)